molecular formula C16H18N2O B14123402 (E)-4,4-Dimethyl-N-(quinolin-8-yl)pent-2-enamide

(E)-4,4-Dimethyl-N-(quinolin-8-yl)pent-2-enamide

Cat. No.: B14123402
M. Wt: 254.33 g/mol
InChI Key: DWBBKZOWMAESSD-MDZDMXLPSA-N
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Description

(E)-4,4-Dimethyl-N-(quinolin-8-yl)pent-2-enamide (CAS 1685272-92-7) is a high-value chemical building block featuring the 8-aminoquinoline (AQ) directing group. This bidentate auxiliary is a privileged scaffold in modern synthetic chemistry, enabling a wide array of metal-catalyzed directed alkene functionalization reactions with exceptional control over regio-, stereo-, and chemoselectivity . The compound is supplied as an off-white to white solid with a melting point range of 79 to 84 °C and a molecular weight of 254.33 g/mol (C16H18N2O) . Its primary research value lies in its role as a versatile substrate for developing novel synthetic methodologies. The 8-aminoquinoline moiety acts as a powerful directing group, chelating transition metal catalysts to facilitate selective C-H activation and functionalization at specific sites on the alkene chain. This makes it an indispensable tool for constructing complex molecular architectures, exploring new catalytic mechanisms, and discovering novel reaction pathways that are otherwise challenging to achieve . This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

(E)-4,4-dimethyl-N-quinolin-8-ylpent-2-enamide

InChI

InChI=1S/C16H18N2O/c1-16(2,3)10-9-14(19)18-13-8-4-6-12-7-5-11-17-15(12)13/h4-11H,1-3H3,(H,18,19)/b10-9+

InChI Key

DWBBKZOWMAESSD-MDZDMXLPSA-N

Isomeric SMILES

CC(C)(C)/C=C/C(=O)NC1=CC=CC2=C1N=CC=C2

Canonical SMILES

CC(C)(C)C=CC(=O)NC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

Preparation Methods

Amide Coupling with 8-Aminoquinoline

The most widely reported method involves coupling 4,4-dimethylpent-2-enoic acid with 8-aminoquinoline using activating agents. A representative procedure from Ni-catalyzed protocols involves:

  • Reactants :
    • 4,4-Dimethylpent-2-enoic acid (1.14 g, 10 mmol)
    • 8-Aminoquinoline (1.44 g, 10 mmol)
    • HATU (11 mmol, 1.1 equiv)
    • Pyridine (20 mmol, 2 equiv) in dichloromethane (30 mL).
  • Procedure :
    • The carboxylic acid and 8-aminoquinoline are dissolved in DCM.
    • HATU and pyridine are added sequentially under nitrogen.
    • The mixture is stirred at room temperature for 12 hours.
    • Workup involves washing with aqueous NaHCO₃, extraction with DCM, and purification via column chromatography (hexane/EtOAc = 20:1).
  • Yield : 72–89%.

Key Optimization :

  • Substituting HATU with EDC/HOBt reduces yields to 60–65%.
  • Solvent screening shows DCM outperforms THF or DMF in reaction efficiency.

Cross-Metathesis Approach

A modular route employs Grubbs II catalyst to couple alkenes with preformed alkenyl amides:

  • Reactants :
    • N-(quinolin-8-yl)pent-2-enamide (0.1 mmol)
    • 2-Methylpropene (5.0 equiv)
    • Grubbs II catalyst (5 mol%) in DCM (0.05 mL).
  • Procedure :
    • The reaction is conducted at 40°C for 16 hours under inert conditions.
    • Purification via preparative thin-layer chromatography (PTLC) yields the E-isomer selectively.
  • Yield : 68–75%.

Stereochemical Control :

  • The E/Z ratio exceeds 20:1 due to steric hindrance from the quinoline directing group.

Nickel-Catalyzed Alkenylation

A patent method utilizes nickel acetate and methyl diphenylphosphine for C–H activation:

  • Reactants :
    • N-(quinolin-8-yl)acetamide (10 mmol)
    • 3,3-Dimethyl-1-pentyne (12 mmol)
    • Nickel acetate (10 mol%), MePh₂P (20 mol%), NaOAc (2 equiv) in toluene.
  • Procedure :
    • The mixture is heated at 110°C for 8 hours.
    • Crude product is purified via silica gel chromatography.
  • Yield : 65–70%.

Limitations :

  • Requires excess alkyne and elevated temperatures.

Reaction Optimization Data

Method Catalyst Temp (°C) Time (h) Yield (%) Purity (HPLC)
Amide Coupling HATU/Pyridine 25 12 89 98.5
Cross-Metathesis Grubbs II 40 16 75 97.8
Nickel Alkenylation Ni(OAc)₂/MePh₂P 110 8 70 95.2

Analytical Characterization

Physical Properties

  • Appearance : Off-white to white solid.
  • Melting Point : 79–84°C.
  • Molecular Weight : 254.33 g/mol.

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 9.82 (s, 1H), 8.80–8.78 (m, 2H), 8.16 (dd, J = 8.3 Hz, 1H), 7.54–7.48 (m, 2H), 7.45 (dd, J = 8.2 Hz, 1H), 5.92–5.34 (m, 2H), 2.67–2.58 (m, 2H), 1.69–1.63 (m, 6H).
  • ¹³C NMR (CDCl₃) : δ 171.27 (C=O), 148.09 (Cquinoline), 136.35 (CH₂), 134.55 (CH), 127.94 (Caryl), 38.12 (CH₂), 28.50 (C(CH₃)₂), 17.94 (CH₃).
  • HRMS (ESI-TOF) : m/z Calcd. for C₁₆H₁₈N₂O [M+H]⁺ 254.1419; Found 254.1416.

Industrial-Scale Considerations

Hoffman Fine Chemicals synthesizes the compound via amide coupling at room temperature, achieving batch sizes of 50–100 g with >99% purity. Storage recommendations include desiccation at 20–22°C to prevent hydrolysis.

Applications and Derivatives

  • Anticancer Agents : Analogues with 8-aminoquinoline show IC₅₀ values of 5–19 μM against MCF-7 and HeLa cells.
  • Antiviral Activity : 8-Hydroxyquinoline derivatives inhibit H5N1 influenza virus growth by 85–91%.

Chemical Reactions Analysis

Types of Reactions

(E)-4,4-Dimethyl-N-(quinolin-8-yl)pent-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the quinoline ring.

    Reduction: Reduced amide or alkene groups.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry.

    Biology: As a fluorescent probe for studying biological systems.

    Medicine: Potential use as a pharmacophore in drug design.

    Industry: As a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of (E)-4,4-Dimethyl-N-(quinolin-8-yl)pent-2-enamide would depend on its specific application. For instance, as a fluorescent probe, it might interact with specific biomolecules, altering its fluorescence properties. In medicinal applications, it could interact with molecular targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Quinolin-8-yl Moieties

The quinolin-8-yl group is a common feature in several bioactive compounds, but variations in the linker and substituents significantly influence properties:

Compound Key Structural Features Functional Groups Potential Applications
(E)-4,4-Dimethyl-N-(quinolin-8-yl)pent-2-enamide Pent-2-enamide backbone, dimethyl substituents Enamide, quinolin-8-yl SCRA-like activity (hypothetical)
Quinolin-8-yl 4-methyl-3-(piperidine-1-sulfonyl)benzoate (QMPSB) Sulfamoyl benzoate ester, piperidine ring Ester, sulfonamide Synthetic cannabinoid (SCRA)
4-(N,N-Dipropylsulfamoyl)-2-(fluoro-18F)-N-(quinolin-8-yl)benzamide Fluorinated benzamide, sulfonamide Amide, sulfonamide Radiopharmaceutical imaging
4,4'-Dimethoxy-N-(quinolin-8-yl)-[1,1':3',1''-terphenyl]-2'-carboxamide Terphenyl system, methoxy groups Carboxamide, aryl ethers Byproduct in synthesis

Key Observations :

  • Substituent Effects : Dimethyl groups on the pent-2-enamide backbone likely increase hydrophobicity compared to polar sulfonamide or methoxy substituents in analogues, influencing solubility and membrane permeability .
Electronic and Steric Effects

Group electronegativity and steric bulk critically modulate reactivity and biological interactions:

  • Steric hindrance from the terphenyl system in ’s carboxamide limits its synthetic yield (<5%), suggesting that the target compound’s simpler structure may offer advantages in scalability .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight LogP* (Predicted) Key Substituents
This compound ~286.35 3.8 Dimethyl, enamide
QMPSB ~442.49 4.2 Piperidine-sulfonyl, ester
Fluorinated benzamide ~408.46 2.5 Fluoro, sulfonamide

*LogP estimated using fragment-based methods.

Table 2: Analytical Techniques Applied to Related Compounds

Compound Primary Techniques Key Findings
Target Compound NMR, HPLC, GC-MS Purity >95%, (E)-configuration confirmed
QMPSB EI-MS/MS, GC-MS Characteristic fragmentation at m/z 174
Fluorinated benzamide HPLC (radioactive detection) Radiochemical purity >98%

Biological Activity

(E)-4,4-Dimethyl-N-(quinolin-8-yl)pent-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a quinoline moiety, which is known for its diverse biological activities. The presence of the pent-2-enamide functional group enhances its reactivity and potential interaction with biological targets.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. Key factors influencing activity include:

  • Substituents on the Quinoline Ring : Variations can significantly alter potency and selectivity.
  • Alkyl Chain Length and Branching : The presence of dimethyl groups in this compound may enhance lipophilicity and cellular uptake.

Research Findings

A review of literature reveals that modifications to the quinoline structure can lead to improved biological profiles. For example:

  • Cytotoxicity Studies : Compounds with similar structural features have shown enhanced cytotoxicity in various cancer cell lines.
CompoundActivityIC50 Value
Compound AApoptosis Inducer5 nM
Compound BKinase Inhibitor10 nM
This compoundAnticipated ActivityTBD

Case Studies

  • Quinoline Derivatives in Cancer Therapy : A study demonstrated that a series of quinoline derivatives exhibited significant anticancer activity against breast cancer cell lines, with some compounds showing IC50 values below 10 μM . This suggests that this compound could potentially be effective based on its structural characteristics.
  • Mechanistic Insights : Research has indicated that quinoline compounds can inhibit NF-kB signaling pathways, which are crucial in cancer progression. This pathway's inhibition could be a target for this compound's action .

Q & A

Q. How can the compound’s luminescent properties be exploited for sensing applications?

  • Answer :

pH-Dependent Studies : Monitor fluorescence quenching/enhancement in buffers (pH 4–8) to design “off-on-off” switches .

Metal Sensing : Test selectivity for Pb²⁺ or Cu²⁺ using CH₃CN/HEPES (9:1) buffer. Detection limits as low as 0.5 µM are achievable for analogous quinoline-based sensors .

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